Bienvenue dans la boutique en ligne BenchChem!

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-naphthamide

Structure-Activity Relationship N4-substitution BACE-1 inhibition

This N4-substituted piperazine naphthamide (CAS 2034566-41-9) features a 3-(tert-butoxy)-2-hydroxypropyl group that cannot be replicated by standard arylpiperazine analogs. The protected diol enables ‘procure once, test twice’ workflows (tert-butyl ether vs. free diol after TFA cleavage). Essential for mapping 5-HT1A, α2A, D3, D4.2 receptor selectivity and probing BACE-1 inhibition with a unique hydrogen-bonding/steric profile. Not interchangeable with generic N4-arylpiperazine naphthamide derivatives.

Molecular Formula C24H35N3O3
Molecular Weight 413.562
CAS No. 2034566-41-9
Cat. No. B2497929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-naphthamide
CAS2034566-41-9
Molecular FormulaC24H35N3O3
Molecular Weight413.562
Structural Identifiers
SMILESCC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C24H35N3O3/c1-24(2,3)30-18-20(28)17-27-15-13-26(14-16-27)12-11-25-23(29)22-10-6-8-19-7-4-5-9-21(19)22/h4-10,20,28H,11-18H2,1-3H3,(H,25,29)
InChIKeyDDAFNHFXBJEMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-naphthamide (CAS 2034566-41-9): Structural Classification and Comparative Context for Procurement


N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-naphthamide (CAS 2034566-41-9) belongs to the class of N4-substituted piperazine naphthamide derivatives, a scaffold extensively explored for central nervous system (CNS) receptor modulation and beta-secretase (BACE-1) inhibition [1][2]. The compound features a 1-naphthamide core linked via an ethyl spacer to a piperazine ring, which is further substituted at the N4-position with a 3-(tert-butoxy)-2-hydroxypropyl group . This specific N4-substitution pattern distinguishes it from the typical arylpiperazine analogs (e.g., 2-methoxyphenyl, 2-fluorophenyl) that dominate the published structure-activity relationship (SAR) literature, positioning it as a specialized tool for probing steric, hydrogen-bonding, and prodrug-design hypotheses within this pharmacophore class.

Why N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-naphthamide Cannot Be Replaced by Generic Piperazine Naphthamides in Experimental Protocols


Generic substitution within the piperazine naphthamide class is unreliable because the N4-substituent is the primary determinant of both receptor-subtype selectivity and enzymatic inhibitory potency [1][2]. Published SAR data demonstrate that replacing a hydrophobic aryl group (e.g., 2-methoxyphenyl) at the N4-position with polar carboxylic acid or bulky adamantyl carbamate substituents can ablate BACE-1 inhibitory activity entirely [1]. Similarly, linker length and carboxamide vs. sulfonamide bioisosteric replacement differentially shift affinity profiles across 5-HT1A, α2A, D3, D4.2, and D2L receptors by orders of magnitude [2]. The target compound's unique N4-(3-tert-butoxy-2-hydroxypropyl) motif introduces a protected diol functionality absent from all comparator arylpiperazine analogs, creating a distinct hydrogen-bonding and steric profile that cannot be approximated by any commercially available generic substitute. The quantitative evidence below substantiates why experimental reproducibility demands compound-specific procurement rather than class-based interchange.

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-naphthamide: Quantitative Differentiation Evidence vs. Closest Structural Analogs


N4-Substituent Polarity and Hydrogen-Bond Donor/Acceptor Capacity vs. Arylpiperazine Naphthamides

The target compound incorporates a 3-(tert-butoxy)-2-hydroxypropyl group at the N4-piperazine position, providing one hydrogen-bond donor (–OH) and two hydrogen-bond acceptors (tert-butoxy ether oxygen, hydroxyl oxygen), along with a calculated logP of approximately 2.8 [1][2]. In contrast, the most potent BACE-1 inhibitors in the published naphthamide series (e.g., compounds 5a, 6a, 5b, 6b) bear halogenated phenyl substituents at N4, which are purely hydrophobic (no H-bond donors) with logP values ranging from 4 to 5 [1]. This difference of 1.2–2.2 log units and the presence of H-bond functionality place the target compound in a distinct physicochemical space from all disclosed arylpiperazine naphthamides with quantitative BACE-1 data.

Structure-Activity Relationship N4-substitution BACE-1 inhibition logP hydrogen-bonding

N4-3-(tert-butoxy)-2-hydroxypropyl vs. N4-2-methoxyphenyl: Divergent Receptor Subtype Selectivity Potential

The closest analog with published quantitative receptor binding data is N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-naphthamide, which displays Ki values of 2.32 nM (5-HT1A), 1.69 nM (α2A), and 113 nM (D3) [1]. This comparator features an aromatic N4-substituent (2-methoxyphenyl) with a methoxy H-bond acceptor. The target compound replaces this aromatic group with an aliphatic 3-(tert-butoxy)-2-hydroxypropyl chain, introducing a secondary alcohol (–OH) H-bond donor and a sterically bulky tert-butyl ether . Class-level SAR from the ethyl-to-hexyl linker series demonstrates that N4-substitution identity, not merely linker length, governs receptor selectivity; carboxamide vs. sulfonamide bioisosteric replacement at the naphthamide position differentially modulates D4.2 and D3 affinity by factors exceeding 10-fold [2].

5-HT1A receptor alpha2A adrenergic receptor D3 dopamine receptor receptor binding selectivity profiling

tert-Butoxy Protecting Group as a Synthetic Handle for On-Demand Deprotection vs. Irreversibly Substituted Analogs

The target compound contains a tert-butoxy ether, a well-characterized acid-labile protecting group that can be selectively cleaved under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) to reveal a free 1,2-diol (3-(2-hydroxypropyl)piperazine-1,2-diol) [1]. This chemical functionality is absent from all comparator N4-arylpiperazine naphthamides (e.g., 2-methoxyphenyl, 2-fluorophenyl, 4-methoxyphenyl, benzyl-piperazine analogs), which bear non-cleavable N4-substituents [2]. The tert-butyl group also provides steric shielding of the adjacent hydroxyl, potentially modulating metabolic stability and plasma protein binding relative to the free diol form .

prodrug design acid-labile protection synthetic intermediate chemical biology tool tert-butyl ether cleavage

BACE-1 Inhibitory Activity Potential: N4-Modulation SAR from the Published Naphthamide Series

The naphthamide-piperazine scaffold has validated BACE-1 inhibitory activity when appropriately substituted at N4. Key SAR findings from Laras et al. (2009) demonstrate that: (i) halogenated phenyl substituents at N4 yield potent BACE-1 inhibitors, (ii) polar ω-carboxylic acid substituents (compounds 11a, 11b) are detrimental to activity, and (iii) bulky hydrophobic substituents such as adamantyl carbamate (compounds 10a, 10b) also abolish inhibition [1]. The target compound's 3-(tert-butoxy)-2-hydroxypropyl substituent has not been evaluated in this assay system, representing a structurally novel N4-motif that combines moderate hydrophilicity (logP ~2.8) with H-bond donor capacity [2]. This places it in an untested region of the BACE-1 SAR landscape, distinct from both the potent halogenated-aryl series (logP 4–5) and the inactive polar/acidic series (logP <2) [1].

Alzheimer's disease BACE-1 beta-secretase inhibition FRET assay N4-substituent SAR

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-naphthamide: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


CNS Receptor Selectivity Profiling: Filling the N4-Aliphatic-Hydroxy SAR Gap

Researchers investigating 5-HT1A, α2A, D3, and D4.2 receptor pharmacology can deploy this compound to systematically map how replacing the standard N4-aryl substituent (e.g., 2-methoxyphenyl) with an aliphatic 3-(tert-butoxy)-2-hydroxypropyl chain alters receptor affinity rank order and subtype selectivity [1]. The concurrent availability of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-naphthamide (with published Ki values for 5-HT1A = 2.32 nM, α2A = 1.69 nM, D3 = 113 nM) provides a direct experimental comparator for head-to-head radioligand displacement studies [2].

BACE-1 Inhibitor Lead Optimization: Probing the Intermediate-Polarity N4-Substituent Space

Medicinal chemistry teams pursuing beta-secretase (BACE-1) inhibitors for Alzheimer's disease can use this compound to test whether a moderately polar, hydrogen-bond-donating N4-substituent (logP ~2.8, 1 HBD) can rescue BACE-1 inhibitory activity that is lost with purely acidic (11a, 11b) or excessively bulky hydrophobic (10a, 10b) N4-groups [1]. The established BACE-1 FRET assay protocol (PanVera kit, excitation 530–545 nm, emission 570–590 nm) and reference inhibitor (OM-2 peptide, IC50 = 30 nM) provide a standardized testing framework [1].

Chemical Biology Tool: On-Demand Deprotection to Generate a Vicinal Diol Pharmacophore

This compound functions as a protected precursor to a free 1,2-diol analog. Treatment with TFA/DCM or HCl/dioxane cleaves the tert-butyl ether to expose a vicinal diol moiety, enabling comparative pharmacological or biochemical testing of the protected (tert-butoxy) vs. deprotected (diol) forms from a single compound procurement [1][2]. No commercially available N4-arylpiperazine naphthamide can replicate this 'procure once, test twice' workflow, as their N4-substituents (e.g., 2-methoxyphenyl, 2-fluorophenyl) are chemically inert under these conditions .

Prodrug Design and Metabolic Stability Screening

The tert-butoxy group serves as a steric shield for the adjacent secondary alcohol, potentially reducing first-pass glucuronidation or sulfation of the hydroxyl group [1]. ADME/DMPK laboratories can compare the metabolic stability (e.g., human liver microsome intrinsic clearance, hepatocyte stability) of this protected analog against the corresponding free diol (generated in situ) to evaluate the tert-butyl ether as a prodrug motif for improving oral bioavailability of hydroxyl-containing piperazine naphthamide candidates [2].

Quote Request

Request a Quote for N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.